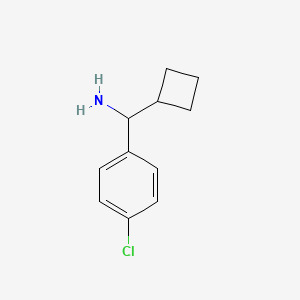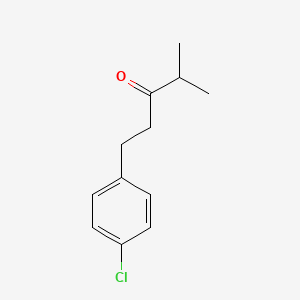
1-(4-Chlorophenyl)-4-methylpentan-3-one
Übersicht
Beschreibung
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-(4-Chlorophenyl)-4-methylpentan-3-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chlorophenyl)-4-methylpentan-3-one are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
Khalid et al. (2020) conducted research on the synthesis of unsymmetrical mono-carbonyl curcuminoids, involving derivatives like (1E,4E)-1-(2-methoxy-4-nitrophenyl)-5-(4-chlorophenyl)-2-methylpenta-1,4-dien-3-one (CMMD). They used spectroscopic techniques and quantum chemical insights for characterization, exploring their nonlinear optical (NLO), natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) properties. This study contributes to understanding the molecular stability and charge transfer phenomena in these compounds, as reported in the Journal of Molecular Structure.
Psychotropic Drug Synthesis
Noel et al. (1972) detailed the synthesis of a psychotropic drug, Methyl-2 p-chlorophenyl-4 pentane diol 2,4 14C-4 (Rd 292-Fenpentadiol), emphasizing its preparation through various chemical reactions. This research provides valuable information on synthesizing similar compounds and understanding their chemical behavior.
Non-Linear Optical Properties
Research on 3-(4-chlorophenyl)-1-(3-thienyl)-2-propen-1-one (CTC) by He, Shi, & Su (1994) highlights its non-linear optical properties, confirmed by powder second-harmonic generation measurements. The study notes the dihedral angle between the 4-chlorophenylpropenone group and the thienyl group, contributing to the understanding of its structural and optical characteristics.
Synthesis of Derivatives
Shen De-long (2007) reported the synthesis of 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, detailing the processes of condensation and hydrogenation. The paper provides a method with favorable economic and technical indices, offering a more efficient approach to synthesizing this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOMSKSCJDYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655934 | |
| Record name | 1-(4-Chlorophenyl)-4-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-methylpentan-3-one | |
CAS RN |
100765-42-2 | |
| Record name | 1-(4-Chlorophenyl)-4-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




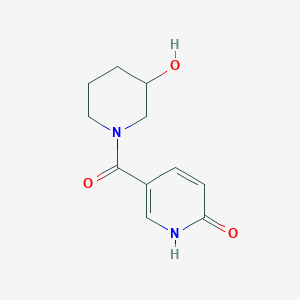
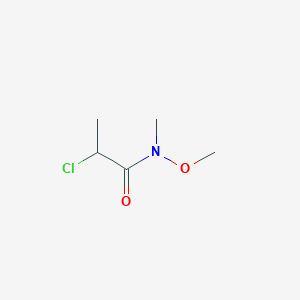
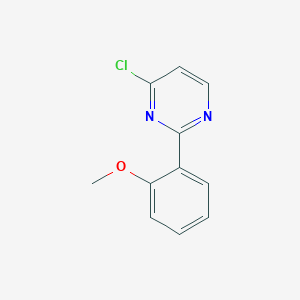


![3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486466.png)
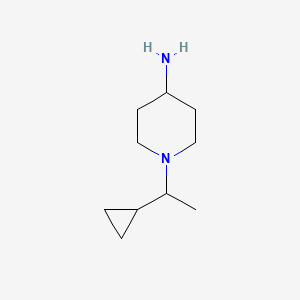

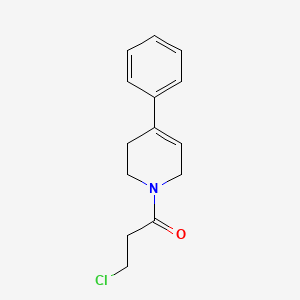
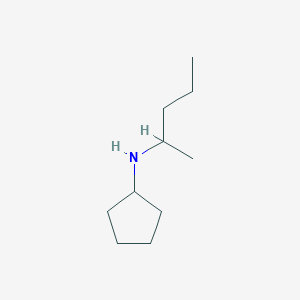
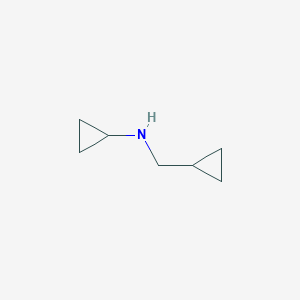
amine](/img/structure/B1486472.png)
